

6-TAMRA Maleimide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-TAMRA Maleimide

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This technical guide provides an in-depth overview of 6-TAMRA (Carboxytetramethylrhodamine) Maleimide, a fluorescent probe widely utilized in biological research for the site-specific labeling of biomolecules. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and experimental applications of **6-TAMRA Maleimide**, with a focus on protein labeling and analysis.

Chemical Structure and Properties

6-TAMRA Maleimide is a thiol-reactive fluorescent dye that covalently attaches to cysteine residues in proteins and other thiol-containing molecules. The 6-isomer of carboxytetramethylrhodamine is linked to a maleimide group, which exhibits high selectivity for sulfhydryl groups under physiological pH conditions.

The key chemical and physical properties of **6-TAMRA Maleimide** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
Molecular Formula	C ₃₁ H ₂₈ N ₄ O ₆	[1][2]
Molecular Weight	552.58 g/mol	[1]
Excitation Maximum (λ _{ex})	~541-555 nm	[2][3]
Emission Maximum (λ _{em})	~567-580 nm	
Molar Extinction Coefficient (ε)	~84,000 - 95,000 M ⁻¹ cm ⁻¹ at 541 nm	
Fluorescence Quantum Yield (Φ)	~0.1	
Solubility	Good in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO)	
Reactivity	Specifically reacts with thiol (sulfhydryl) groups	
Storage Conditions	Store at -20°C, protected from light and moisture.	

Experimental Protocols

The following sections provide detailed methodologies for the use of **6-TAMRA Maleimide** in protein labeling and Förster Resonance Energy Transfer (FRET) experiments.

Site-Specific Protein Labeling via Cysteine Residues

This protocol is adapted from a study on efficient site-specific labeling of proteins via cysteines for various applications, including single-molecule spectroscopy.

Materials:

- Protein with a solvent-accessible cysteine residue
- 6-TAMRA Maleimide**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
- Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- Quenching reagent (e.g., β -mercaptoethanol or L-cysteine)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Protein Reduction:
 - Dissolve the protein in Labeling Buffer to a concentration of 1-10 mg/mL.
 - Add a 10-fold molar excess of TCEP to the protein solution to reduce any disulfide bonds.
 - Incubate at room temperature for 30 minutes.
 - Remove the TCEP using a desalting column equilibrated with degassed Labeling Buffer.
- Dye Preparation:
 - Prepare a 10 mM stock solution of **6-TAMRA Maleimide** in anhydrous DMSO.
- Labeling Reaction:
 - Immediately after TCEP removal, add a 5 to 20-fold molar excess of the **6-TAMRA Maleimide** stock solution to the reduced protein solution. The optimal ratio should be determined empirically for each protein.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching:
 - Add a final concentration of 10 mM β -mercaptoethanol or L-cysteine to the reaction mixture to quench any unreacted maleimide.

- Incubate for 15 minutes at room temperature.
- Purification:
 - Remove excess, unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column). The protein-dye conjugate will elute in the void volume.
 - Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and ~555 nm (for 6-TAMRA).

FRET-Based Assay for Monitoring Protein Conformational Changes

This protocol describes the use of **6-TAMRA Maleimide** as a FRET acceptor to study protein conformational changes, a technique widely used in structural biology.

Materials:

- Protein engineered with two cysteine residues at specific sites for donor and acceptor dye labeling.
- Donor dye with a maleimide reactive group (e.g., Alexa Fluor 488 C₅ Maleimide).
- **6-TAMRA Maleimide** (Acceptor dye).
- Labeling and Purification reagents as described in Protocol 2.1.
- Fluorometer capable of measuring FRET.

Procedure:

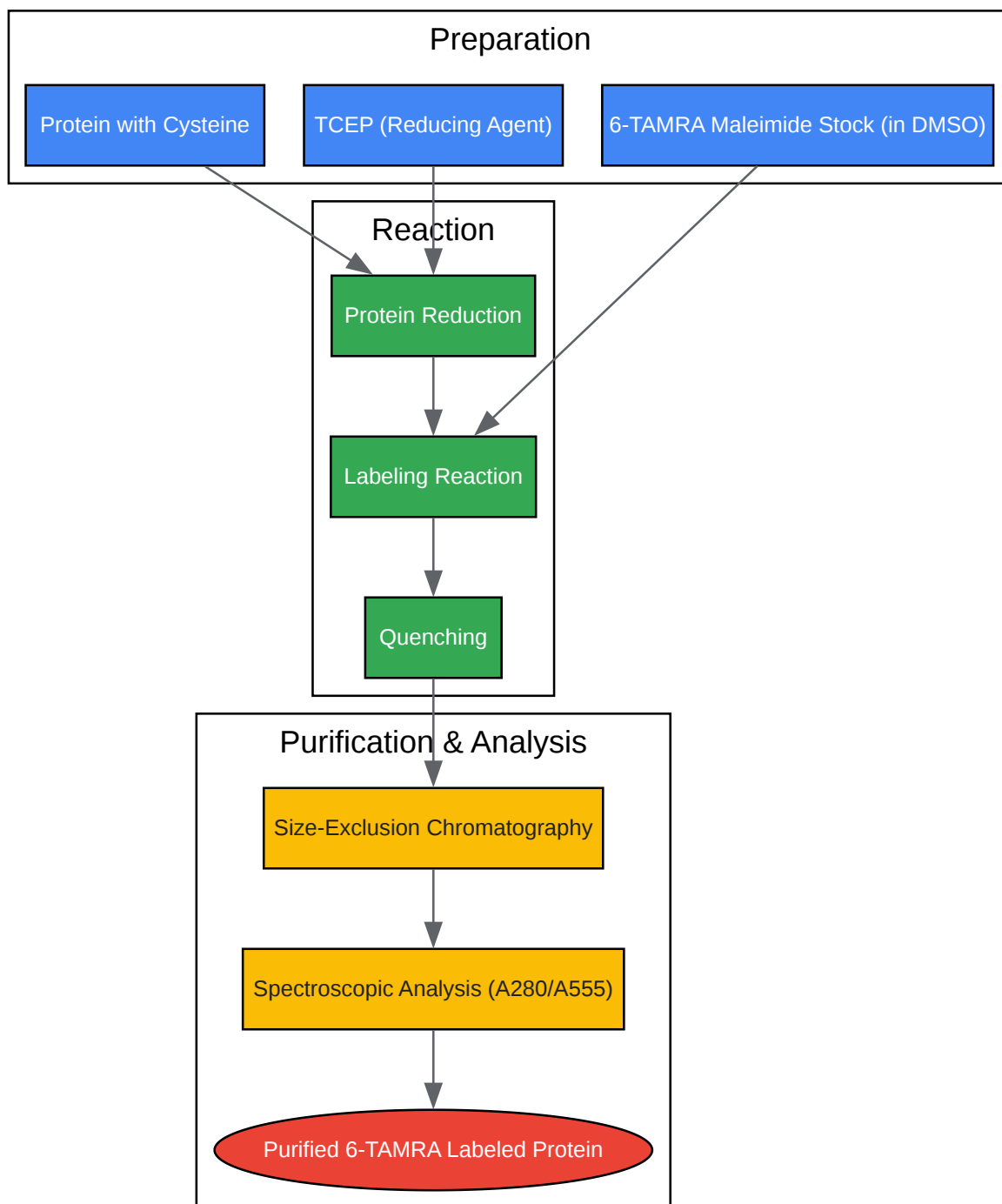
- Protein Labeling:
 - Label the protein with the donor and acceptor dyes sequentially or simultaneously. For sequential labeling, it is often advantageous to label with one dye first, purify the singly labeled protein, and then proceed with the second labeling step.

- The labeling reaction follows the same principles as outlined in Protocol 2.1. The stoichiometry of donor to acceptor labeling is critical and needs to be optimized.
- Purification of Doubly Labeled Protein:
 - Purify the doubly labeled protein from singly labeled and unlabeled protein species, as well as from free dyes. This can often be achieved using ion-exchange chromatography or hydrophobic interaction chromatography, which can separate protein populations with different numbers of charged or hydrophobic dye molecules.
- FRET Measurement:
 - Dilute the purified doubly labeled protein to a concentration suitable for fluorescence measurements (typically in the nanomolar range) in a buffer appropriate for the biological question being addressed.
 - Excite the donor fluorophore at its maximum excitation wavelength (e.g., ~495 nm for Alexa Fluor 488).
 - Measure the emission spectrum, which will show a peak for the donor emission and a sensitized emission peak for the acceptor (6-TAMRA) if FRET is occurring.
 - The FRET efficiency can be calculated from the ratio of the acceptor and donor fluorescence intensities. Changes in FRET efficiency upon addition of a ligand or other perturbation indicate a conformational change in the protein that alters the distance between the donor and acceptor dyes.

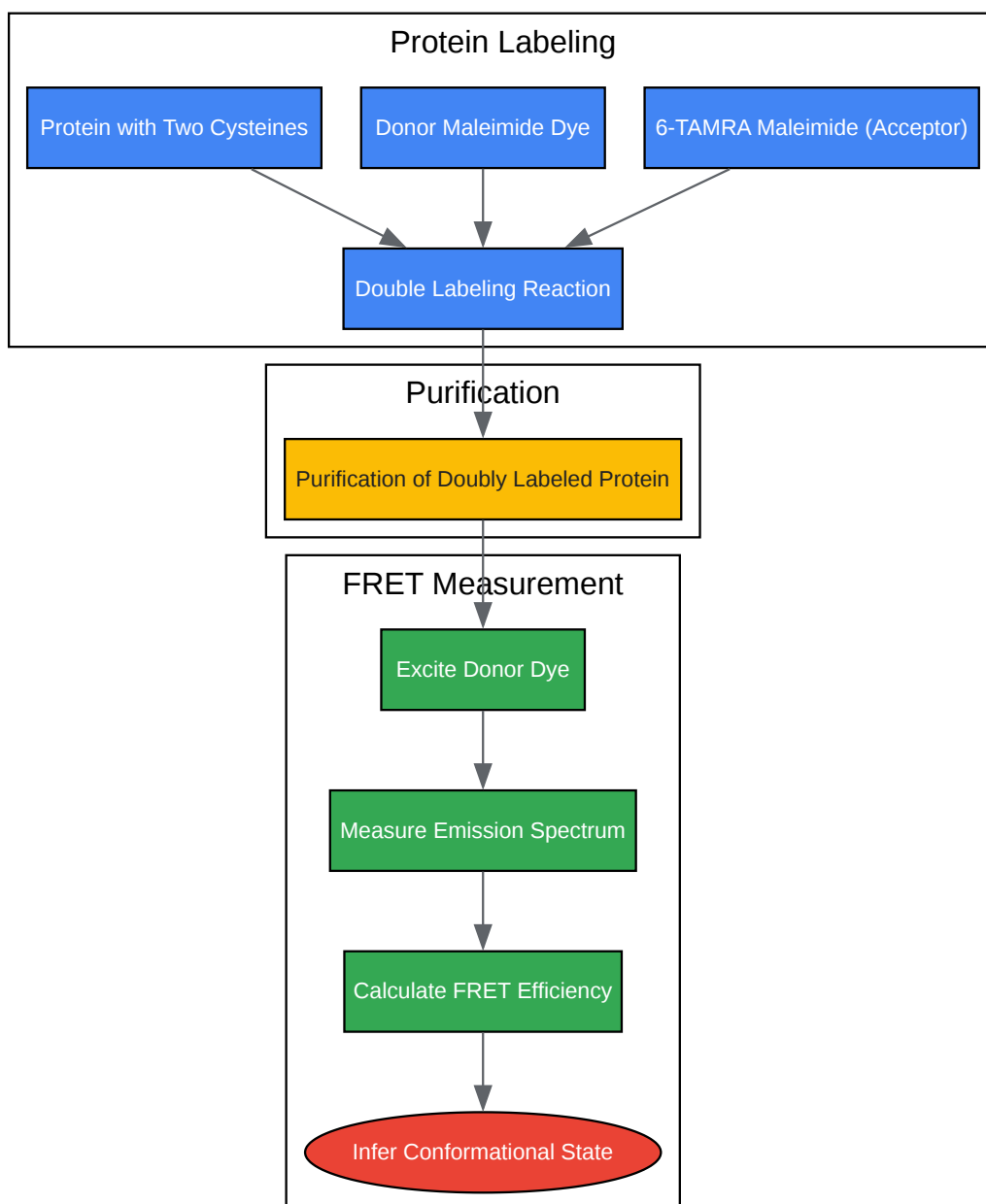
Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Workflow for Site-Specific Protein Labeling with 6-TAMRA Maleimide



Experimental Workflow for FRET-Based Analysis of Protein Conformational Change

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